![molecular formula C30H27N3O2S2 B11970968 (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970968.png)
(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a benzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring may lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole moiety may yield hydrazine derivatives.
Scientific Research Applications
Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibit a variety of biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, thiazolidinones have been reported to demonstrate cytotoxic effects against leukemia and CNS cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The thiazolidinone framework is known for its antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives similar to the compound :
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various thiazolidinone derivatives, including those with pyrazole substituents. The results indicated significant cytotoxicity against leukemia cell lines, with some compounds achieving over 80% inhibition rates .
Case Study 2: Anti-inflammatory Effects
Research on thiazolidinones has demonstrated their ability to reduce inflammation by inhibiting specific cytokines involved in inflammatory pathways. This suggests their potential as therapeutic agents in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-benzyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one may exhibit unique chemical reactivity and biological activities due to the presence of the isobutoxy group. This functional group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Biological Activity
The compound (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A thiazolidinone ring , which is known for its diverse biological properties.
- A pyrazole moiety , which contributes to its interaction with various biological targets.
- Substituents such as benzyl and isobutoxyphenyl , enhancing its lipophilicity and potentially influencing its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. The radical scavenging activity was found to be comparable to established antioxidants, indicating its therapeutic potential in oxidative damage mitigation.
Enzyme Inhibition
Research has revealed that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes related to inflammation and cancer progression. This mechanism may involve binding to the active site of these enzymes, thereby modulating their activity.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Interaction : The compound binds to target enzymes, altering their conformation and inhibiting their function.
- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways associated with inflammation and cell proliferation.
- Radical Scavenging : The structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Case Studies
Several studies have investigated the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
Study 2 | Antioxidant | Exhibited higher DPPH radical scavenging activity than standard ascorbic acid at concentrations > 100 µg/mL. |
Study 3 | Enzyme Inhibition | IC50 values for enzyme inhibition ranged from 200 to 500 nM against COX enzymes. |
Properties
Molecular Formula |
C30H27N3O2S2 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O2S2/c1-21(2)20-35-26-15-13-23(14-16-26)28-24(19-33(31-28)25-11-7-4-8-12-25)17-27-29(34)32(30(36)37-27)18-22-9-5-3-6-10-22/h3-17,19,21H,18,20H2,1-2H3/b27-17- |
InChI Key |
HFJKZACRXPUQEU-PKAZHMFMSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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